N,N'-bis(2-carbamoylphenyl)nonanediamide
Description
N,N'-bis(2-carbamoylphenyl)nonanediamide is a diamide compound featuring a nine-carbon aliphatic chain (nonanediamide) flanked by two 2-carbamoylphenyl groups. The carbamoylphenyl substituents are aromatic amides, which may enhance rigidity and influence solubility, thermal stability, and biological activity compared to aliphatic derivatives.
Properties
Molecular Formula |
C23H28N4O4 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N,N//'-bis(2-carbamoylphenyl)nonanediamide |
InChI |
InChI=1S/C23H28N4O4/c24-22(30)16-10-6-8-12-18(16)26-20(28)14-4-2-1-3-5-15-21(29)27-19-13-9-7-11-17(19)23(25)31/h6-13H,1-5,14-15H2,(H2,24,30)(H2,25,31)(H,26,28)(H,27,29) |
InChI Key |
LLQZLHLSGAAFOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CCCCCCCC(=O)NC2=CC=CC=C2C(=O)N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CCCCCCCC(=O)NC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Comparative Analysis
Research Findings and Implications
- Thermal Stability : Aromatic carbamoyl derivatives (e.g., 7a, 8f) exhibit higher melting points than aliphatic analogs like Adelmidrol, suggesting stronger intermolecular interactions (e.g., π-π stacking) .
- Bioactivity : Adelmidrol’s anti-inflammatory properties highlight the role of aliphatic hydroxy groups in modulating biological activity, whereas carbamoylphenyl derivatives may prioritize material stability .
- Synthetic Utility: Disulfide/selenide analogs serve as versatile intermediates for functional materials, while nonanediamide polymers (e.g., Polyquaternium-18) leverage hydrophilicity for industrial applications .
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